molecular formula C8H6N4O B1267807 2-Amino-6-methoxypyridine-3,5-dicarbonitrile CAS No. 36926-81-5

2-Amino-6-methoxypyridine-3,5-dicarbonitrile

Cat. No. B1267807
CAS RN: 36926-81-5
M. Wt: 174.16 g/mol
InChI Key: HTEUKHLMAXXMMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The structural analysis of 2-amino-6-methoxypyridine-3,5-dicarbonitrile derivatives often involves spectroscopic techniques such as IR and NMR, which are instrumental in confirming the chemical structure of synthesized compounds. The molecular structure is characterized by the presence of nitrogen and oxygen atoms, which play a significant role in its reactivity and interaction with other molecules. The crystal structure and solution conformation of related compounds, such as 3-amino-6,6′-bis(methoxycarbonyl)-2,2′-bipyridine, have been determined to showcase intramolecular hydrogen bonding and coplanar arrangements of the pyridyl rings, which are relevant to understanding the molecular interactions and reactivity of 2-amino-6-methoxypyridine-3,5-dicarbonitrile (G. Long et al., 1995).

Chemical Reactions and Properties

2-Amino-6-methoxypyridine-3,5-dicarbonitrile serves as a versatile intermediate for various chemical reactions, including condensation processes to produce a wide range of methoxypyridine derivatives. These reactions often yield compounds with significant pharmacological activities, demonstrating the chemical utility of this scaffold. An example of this reactivity is observed in the synthesis of 2-amino-4-aryl-3,5-dicarbonitrile-6-ethoxypyridine derivatives, highlighting the compound's ability to undergo transformations leading to structurally diverse molecules with potential biological activities (Suhui Wang et al., 2013).

Scientific Research Applications

  • Agrochemicals : This compound could be used in the synthesis of various agrochemicals .
  • Pharmaceuticals : It might be used in the development of new drugs .
  • Dyestuffs : This compound could be used in the production of dyes .

Another compound, “2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines”, which has a similar structure, has been studied for its multiple biological activities . The synthesis of this compound and its derivatives are considered to be moving towards green chemistry principles, including the use and regeneration of catalysts, the use of green solvents, and physicochemical treatment .

  • Agrochemicals : This compound could be used in the synthesis of various agrochemicals .
  • Pharmaceuticals : It might be used in the development of new drugs .
  • Dyestuffs : This compound could be used in the production of dyes .

Another compound, “2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines”, which has a similar structure, has been studied for its multiple biological activities . The synthesis of this compound and its derivatives are considered to be moving towards green chemistry principles, including the use and regeneration of catalysts, the use of green solvents, and physicochemical treatment .

properties

IUPAC Name

2-amino-6-methoxypyridine-3,5-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O/c1-13-8-6(4-10)2-5(3-9)7(11)12-8/h2H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEUKHLMAXXMMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=N1)N)C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304326
Record name 2-amino-6-methoxypyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxypyridine-3,5-dicarbonitrile

CAS RN

36926-81-5
Record name NSC165418
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165418
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-amino-6-methoxypyridine-3,5-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Samadi, J Marco-Contelles, E Soriano… - Bioorganic & medicinal …, 2010 - Elsevier
The synthesis, molecular modeling, and pharmacological analysis of new multipotent simple, and readily available 2-aminopyridine-3,5-dicarbonitriles (3–20), and 2-chloropyridine-3,5-…
Number of citations: 61 www.sciencedirect.com

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